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Compound of Interest

Compound Name: Amezinium

Cat. No.: B1665968

An In-depth Technical Guide on the Molecular and Chemical Structure of Amezinium

This document provides a comprehensive technical overview of Amezinium, a
sympathomimetic drug used for the treatment of orthostatic hypotension. The guide is intended
for researchers, scientists, and professionals in drug development, detailing the compound's
molecular structure, chemical properties, synthesis, and mechanism of action.

Molecular and Chemical Identity

Amezinium is a substituted pyridazinium derivative. It is commercially available as the
methylsulfate salt. Its core structure is the 4-amino-6-methoxy-1-phenylpyridazinium cation.
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Identifier Data Reference(s)

6-methoxy-1-phenylpyridazin-
IUPAC Name _ _ [1][2]
1-ium-4-amine; methyl sulfate

4-Amino-6-methoxy-1-
Systematic Name phenylpyridazinium methyl

sulfate

30578-37-1 (for methylsulfate

CAS Number salt) [1][2][3]
Molecular Formula C12H15N305S [11121[3]
Molecular Weight 313.33 g/mol [1][2][3]
Cation Formula C11H12NsO* [4]
Cation Mol. Weight 202.23 g/mol

Amezinium metilsulfate, Lu-

Synonyms & Codes 1631, Regulton, Risumic, [2][3][5]
Supratonin
ZEASXVYVFFXULL-

InChiKey [11[4]

UHFFFAOYSA-N

COC1=CC(N)=CN=
SMILES [N+]1C2=CC=CC=C2.0=S(OC  [4][5]
)([O-])=0

Chemical Structure (Amezinium Metilsulfate): =.Chemical Structure of Amezinium Metilsulfate

Physicochemical Properties

Amezinium metilsulfate is a white to off-white solid crystalline powder.[5]
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Property Value Reference(s)
Appearance White to off-white solid [5]
H20: 50 mg/mL (requires
Solubility sonication) DMSO: = 34 [5]
mg/mL
4°C, sealed, away from
Storage [5]

moisture

Synthesis of Amezinium Metilsulfate

The synthesis of Amezinium metilsulfate is a multi-step process that starts from Chloridazon

(5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), a known herbicide.[1] The general pathway

involves catalytic hydrogenation to remove the chlorine and reduce the carbonyl group,

followed by N-alkylation with dimethyl sulfate to form the final quaternary ammonium salt.

Synthesis Workflow

Chloridazon

Catalytic
Hydrogenation

5-amino-2-phenylpyridazin-3-one

Alkylation with
Dimethyl Sulfate
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Figure 1: Synthesis pathway for Amezinium Metilsulfate.

Experimental Protocol: General Procedure

While detailed, step-by-step industrial synthesis protocols are proprietary, the chemical

literature describes the key transformations.[1]

Reduction of Chloridazon: Chloridazon is subjected to catalytic hydrogenation (e.g., using a
palladium catalyst) to reductively dehalogenate the C4 position and reduce the C3 carbonyl
group, yielding 5-amino-2-phenylpyridazin-3-one.

Alkylation: The resulting intermediate is then treated with a methylating agent, dimethyl
sulfate. This reaction, a form of the Menshutkin reaction, involves the nucleophilic attack of
one of the ring nitrogen atoms on the dimethyl sulfate, leading to the formation of the
positively charged pyridazinium ring and yielding Amezinium metilsulfate as the final
product.

Spectroscopic Characterization

Methodology Note: Specific experimental spectra for Amezinium are not widely available in

public databases. The following sections describe the predicted spectroscopic features based

on its known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the different

proton environments. A sharp singlet corresponding to the three protons of the methoxy (-
OCHs) group would likely appear around 3.5-4.0 ppm. The aromatic protons on the phenyl
ring and the pyridazinium ring would produce a series of multiplets in the aromatic region
(typically 7.0-9.0 ppm). The two protons of the primary amine (-NHz) would likely appear as a
broad singlet.

13C NMR: The carbon spectrum would show signals for the methoxy carbon (~55-60 ppm),
and multiple signals in the 100-160 ppm range corresponding to the aromatic carbons of the
phenyl and pyridazinium rings.

Infrared (IR) Spectroscopy
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The IR spectrum of Amezinium would be characterized by absorptions corresponding to its
functional groups.[6][7]

N-H Stretching: As a primary amine, two sharp to medium bands are expected in the 3300-
3500 cm~1 region.

e C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm~1, while the
sp3 C-H stretch of the methoxy group would be just below 3000 cm~1.

e C=C and C=N Stretching: Aromatic ring C=C and pyridazinium C=N stretching vibrations
would cause several bands in the 1450-1600 cm~1 region.

e C-O Stretching: A strong absorption from the aryl ether C-O bond of the methoxy group is
expected in the 1200-1275 cm~1! range.

Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, Amezinium metilsulfate would show a
prominent peak for the cation (C11H12N3O*) at a mass-to-charge ratio (m/z) of 202.09.
Fragmentation of this ion would likely involve the loss of neutral molecules such as methyl
radical (-CHs) from the methoxy group or subsequent fragmentation of the heterocyclic ring
system.

Pharmacological Mechanism of Action

Amezinium exerts its sympathomimetic and antihypotensive effects through a complex, multi-
target mechanism of action.[1][5][8][9] It does not act directly as an agonist on postsynaptic
receptors but rather potentiates the effects of endogenous noradrenaline.
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Quantitative Data

Mechanism Target | Effect (Ki) Reference(s)
i
Inhibits neuronal
o reuptake of Ki=1.3x10-7 mol/L

Uptake-1 Inhibition ) [9]
noradrenaline (NA) (for NA uptake)
and tyramine.
Reversible inhibitor of Ki =3 x 107 mol/L

MAO Inhibition Monoamine Oxidase (MAO-A) Ki=3x10~* [9]
A and B. mol/L (MAO-B)
Indirectly stimulates

) ] vascular a- and

Receptor Stimulation ) - [8][10]
cardiac Pi-
adrenoceptors.

Neuronal Uptake

Is itself a substrate for
and is taken up into

sympathetic neurons.

[8]1°]

The primary effect is the inhibition of noradrenaline reuptake (Uptake-1) at the synaptic cleft,

which increases the concentration and residence time of noradrenaline, leading to enhanced

stimulation of ai- and i-adrenergic receptors.[8] This results in vasoconstriction and an

increased heart rate, thereby elevating blood pressure. Furthermore, by inhibiting intraneuronal

MAO-A, Amezinium prevents the degradation of noradrenaline that has been taken up, further

increasing its availability for release.[9]
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Figure 2: Amezinium's mechanism of action at the adrenergic synapse.

Overview of Cited Experimental Methodologies

The characterization of Amezinium's pharmacology has been established through various in

vitro and in vivo experiments. Below is an overview of the methodologies cited in the literature.

Protocol: Noradrenaline Uptake Inhibition Assay

Biochemical experiments to determine the inhibition constant (Ki) for noradrenaline uptake

were performed in vitro using rat atria.[9]

Tissue Preparation: Rat atria are prepared and incubated in a suitable physiological buffer.

Incubation: The tissue is incubated with radiolabeled 3H-noradrenaline in the presence of
varying concentrations of Amezinium.

Analysis: The amount of radioactivity taken up by the tissue is measured (e.qg., via liquid
scintillation counting).

Calculation: The Ki is calculated from the ICso value, which represents the concentration of
Amezinium required to inhibit 50% of the specific 3H-noradrenaline uptake.
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Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of Amezinium against MAO-A and MAO-B was determined using tissue

homogenates.[9]

 Homogenate Preparation: Homogenates are prepared from rat heart (a source rich in MAO-
A) and rat liver (a source rich in MAO-B).

 Incubation: The homogenates are incubated with a specific substrate for MAO (e.g.,
kynuramine or radiolabeled tyramine) and various concentrations of Amezinium.

o Measurement: The rate of substrate metabolism is measured, often spectrophotometrically
or radiometrically.

o Data Analysis: The Ki values are determined by analyzing the enzyme kinetics, confirming
the reversible nature of the inhibition.

Protocol: HPLC Method for Plasma Quantification

A high-performance liquid chromatography (HPLC) method has been validated for the
determination of Amezinium in human plasma, particularly from patients undergoing dialysis.
[11]

Sample Preparation: Amezinium is extracted from plasma samples using a liquid-liquid
extraction procedure.

o Chromatography: The extract is injected onto an end-capped C-18 reverse-phase HPLC

column.
e Detection: The compound is detected using a UV detector.

» Validation: The method was validated for accuracy, precision, and reproducibility, with a
reported limit of determination (LOD) of 2 ng/mL, which is sufficient for pharmacokinetic

studies in patients.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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